REACTION_CXSMILES
|
[Cl:1][C:2]1[N:9]=[C:8](Cl)[C:7]([Cl:11])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:12][C:13]1[NH:17][N:16]=[C:15]([NH2:18])[CH:14]=1.CCN(C(C)C)C(C)C>CCO>[Cl:1][C:2]1[N:9]=[C:8]([NH:18][C:15]2[CH:14]=[C:13]([CH3:12])[NH:17][N:16]=2)[C:7]([Cl:11])=[CH:6][C:3]=1[C:4]#[N:5]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=C(C(=N1)Cl)Cl
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Name
|
|
Quantity
|
466 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NN1)N
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
|
Setpoint
|
55 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The resulting mixture was then purified by silica gel chromatography (Biotage Horizon System)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=C(C(=N1)NC1=NNC(=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 770 mg | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |